molecular formula C10H10O4S B8337611 6-Mesyloxy-1-indanone

6-Mesyloxy-1-indanone

Cat. No.: B8337611
M. Wt: 226.25 g/mol
InChI Key: JJLOXJYWMGPMEU-UHFFFAOYSA-N
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Description

6-Mesyloxy-1-indanone is a functionalized indanone derivative that serves as a versatile building block in organic and medicinal chemistry research. Indanone scaffolds are recognized as privileged structures in drug discovery due to their broad spectrum of biological activities. Research indicates that indanone derivatives are valuable intermediates in synthesizing compounds with potential for treating neurodegenerative diseases, cancer, and microbial infections. The mesyloxy (methanesulfonyloxy) group is an excellent leaving group, making this compound particularly useful in nucleophilic substitution reactions to develop novel chemical entities. It can be employed in transition-metal catalyzed cross-couplings and other reactions to explore structure-activity relationships. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10O4S

Molecular Weight

226.25 g/mol

IUPAC Name

(3-oxo-1,2-dihydroinden-5-yl) methanesulfonate

InChI

InChI=1S/C10H10O4S/c1-15(12,13)14-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3

InChI Key

JJLOXJYWMGPMEU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(CCC2=O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

5-Methoxy-1-indanone (CAS 5111-70-6)
  • Structural Differences : The methoxy group is at the 5-position instead of the 6-position.
  • Physicochemical Properties: Melting Point: 108–110°C (identical to 6-Methoxy-1-indanone) . Thermochemical Data:
  • Enthalpy of combustion (ΔcH°): Experimental values differ slightly due to positional isomerism. For example, gas-phase enthalpy of formation (ΔfH°(g)) for 5-Methoxy-1-indanone is calculated via G3(MP2)//B3LYP methods, showing distinct stabilization compared to 6-Methoxy-1-indanone . Synthesis: Prepared via Friedel-Crafts acylation or oxidation of methoxy-substituted indenes. Key applications include cytotoxic studies and intermediates for isoquinolinones .
5,6-Dimethoxy-1-indanone
  • Structural Features : Contains methoxy groups at both 5- and 6-positions.
  • Reactivity : Enhanced electron-donating effects from two methoxy groups increase nucleophilicity at the carbonyl group, facilitating reactions like Grignard additions or condensations.
  • Safety Profile: Classified as non-hazardous under GHS, similar to mono-methoxy derivatives .
5-Benzyloxy-6-Methoxy-1-indanone (CAS 127399-72-8)
  • Structural Modifications : A benzyloxy group at the 5-position and methoxy at the 6-position.
  • Applications : Used in complex organic syntheses, such as building blocks for alkaloids or polycyclic frameworks.
Data Tables

Table 1: Comparative Physicochemical Properties

Compound CAS RN Melting Point (°C) Molecular Weight (g/mol) Key Applications
6-Methoxy-1-indanone 13623-25-1 108–110 162.19 Pharmaceutical intermediates
5-Methoxy-1-indanone 5111-70-6 108–110 162.18 Cytotoxic studies
5,6-Dimethoxy-1-indanone N/A N/A 192.20 Organic synthesis
5-Benzyloxy-6-Methoxy-1-indanone 127399-72-8 N/A 268.31 Alkaloid synthesis

Table 2: Thermochemical Data for Methoxy-Substituted Indanones (from )

Compound ΔfH°(g) (kJ/mol) ΔcH°(g) (kJ/mol) Computational Method
5-Methoxy-1-indanone -205.3 ± 1.2 -4789.2 ± 2.1 G3(MP2)//B3LYP
6-Methoxy-1-indanone -208.7 ± 1.5 -4795.6 ± 2.3 G3(MP2)//B3LYP
Research Findings and Trends
  • Positional Isomerism : The 6-methoxy derivative exhibits slightly higher gas-phase stability than the 5-methoxy isomer due to reduced steric hindrance near the carbonyl group .
  • Synthetic Utility: 6-Methoxy-1-indanone is preferred over dimethoxy derivatives for selective functionalization (e.g., Suzuki couplings) due to its balanced electronic profile .
  • Commercial Availability: 6-Methoxy-1-indanone is priced at JPY 9,000–21,100 per 5–10g (TCI Chemicals), reflecting its high demand in research .

Q & A

Q. What are the standard synthetic routes for 6-Mesyloxy-1-indanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of this compound typically involves mesylation of a hydroxylated indanone precursor. For example, nitration of 6-methoxy-1-indanone followed by regioselective functionalization can yield intermediates like 6-methoxy-5-nitro-1-indanone, which can undergo demethylation and mesylation . Optimization includes adjusting catalysts (e.g., pyridine hydrochloride for demethylation at 190°C ), solvent systems (e.g., DMF for cyclization ), and stoichiometric ratios. Monitoring reaction progress via TLC and characterizing intermediates via 1H^1H NMR (e.g., δ 7.81 ppm for aromatic protons in nitrated derivatives ) ensures reproducibility.

Q. How should researchers characterize this compound and verify its purity?

  • Methodological Answer : Comprehensive characterization involves:
  • Spectroscopy : 1H^1H NMR to confirm substitution patterns (e.g., singlet for mesyloxy groups at δ ~3.3–3.5 ppm) and UV-Vis for conjugation analysis.
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>97% by area normalization) .
  • Thermal Analysis : Melting point determination (e.g., mp 174°C for nitro derivatives ) to validate crystallinity.
    Cross-referencing data with literature (e.g., CAS RN [4382-54-1] ) ensures consistency.

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to identify reactive sites. For instance, mesyloxy groups act as meta-directing deactivating substituents, guiding electrophiles to C-4 or C-7 positions. Compare frontier molecular orbitals (HOMO/LUMO) of intermediates like 6-methoxy-5-nitro-1-indanone to predict reactivity. Validate models experimentally via nitration or halogenation studies, analyzing products via 13C^13C NMR and X-ray crystallography.

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism, residual solvents, or diastereomerism. Strategies include:
  • Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C10_{10}H9_{9}NO3_{3}S for this compound ).
  • Comparative Analysis : Align data with structurally similar compounds (e.g., 5-chloro-1-indanone derivatives ). Document uncertainties using IUPAC guidelines for analytical validation .

Q. How can this compound be utilized in biocatalyzed oxidation studies for kinetic analysis?

  • Methodological Answer : Use this compound as a substrate in enzyme-mediated oxidations (e.g., cytochrome P450 assays). Monitor reaction kinetics via:
  • Spectrophotometry : Track absorbance changes at λmax for ketone intermediates.
  • Chiral HPLC : Resolve enantiomers to study stereoselectivity.
    Compare results with 4-methoxy-1-indanone to evaluate substituent effects on reaction rates . Include controls (e.g., heat-denatured enzymes) and triplicate runs for statistical rigor .

Q. What are the best practices for synthesizing isotopically labeled this compound for tracer studies?

  • Methodological Answer : Incorporate 13C^{13}C- or 2H^{2}H-labels via:
  • Isotopic Exchange : Use deuterated solvents (e.g., D2 _2O) in demethylation steps.
  • Precursor Synthesis : Start with labeled methoxy groups (e.g., 13CH3^{13}CH_3-I in alkylation).
    Characterize labeled compounds using LC-MS and isotope ratio monitoring. Ensure compliance with data security protocols for handling hazardous intermediates (e.g., methyl iodide) .

Data Analysis & Experimental Design

Q. How to design a robust study comparing this compound derivatives in bioactivity assays?

  • Methodological Answer :
  • Hypothesis-Driven Design : Test derivatives (e.g., nitro, chloro) against controls (e.g., unsubstituted indanones) for antimicrobial activity.
  • Dose-Response Curves : Use log-scale concentrations (1 nM–100 µM) and measure IC50_{50} values.
  • Statistical Models : Apply ANOVA with post-hoc Tukey tests to compare group means. Address outliers via Grubbs’ test .
    Document limitations (e.g., solubility in DMSO) and validate with orthogonal assays (e.g., microbroth dilution) .

Q. What methodologies ensure reproducibility in scaled-up synthesis of this compound?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction endpoints.
  • Quality-by-Design (QbD) : Optimize parameters (temperature, stirring rate) via Design of Experiments (DoE) software.
  • Batch Recordkeeping : Detail purification steps (e.g., recrystallization from ethanol/water ).
    Cross-validate with independent labs and share raw data in open-access repositories .

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